1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester
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Overview
Description
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is a complex organic compound with a unique structure that includes a dioxolo ring fused to a pyrroloisoquinoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol and aldehyde or ketone precursors.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
1,3-Dioxolo(4,5-g)pyrrolo(1,2-b)isoquinoline-8,9-dicarboxylic acid, 5,10-dihydro-, dimethyl ester can be compared with similar compounds such as:
1,3-Dioxolo(4,5-g)indeno(2’,1’4,5)pyrrolo(2,1-a)isoquinoline-12a,13-dicarboxylic acid, 5,6,7a,12-tetrahydro-7a-hydroxy-8,9-dimethoxy-12-oxo-, 12a,13-dimethyl ester: This compound has a similar core structure but with additional functional groups that may confer different biological activities.
1,3-Dioxolo(4,5-g)chromeno(2,3-b)pyridines: These compounds have a chromeno ring instead of an isoquinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
162152-08-1 |
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Molecular Formula |
C17H15NO6 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
dimethyl 5,10-dihydro-[1,3]benzodioxolo[5,6-f]indolizine-8,9-dicarboxylate |
InChI |
InChI=1S/C17H15NO6/c1-21-16(19)11-7-18-6-10-5-14-13(23-8-24-14)4-9(10)3-12(18)15(11)17(20)22-2/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
YEXXURFGLRFNNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2CC3=CC4=C(C=C3CC2=C1C(=O)OC)OCO4 |
Origin of Product |
United States |
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